3-(2-{4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione
CAS No.: 610756-91-7
Cat. No.: VC6592745
Molecular Formula: C29H33N3O6
Molecular Weight: 519.598
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 610756-91-7 |
|---|---|
| Molecular Formula | C29H33N3O6 |
| Molecular Weight | 519.598 |
| IUPAC Name | 2-[2-[4-[3-(2,6-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C29H33N3O6/c1-36-24-10-5-11-25(37-2)27(24)38-19-21(33)18-31-14-12-30(13-15-31)16-17-32-28(34)22-8-3-6-20-7-4-9-23(26(20)22)29(32)35/h3-11,21,33H,12-19H2,1-2H3 |
| Standard InChI Key | GEFWLUZSCPNGJK-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)O |
Introduction
Structural Overview
This compound features a highly intricate molecular framework composed of:
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Core Elements:
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A tricyclic azatricyclo scaffold.
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A diketone functionality (pentaene-2,4-dione).
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Substituents:
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A piperazine ring substituted with a hydroxypropyl group linked to a dimethoxyphenoxy moiety.
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An ethyl chain bridging the piperazine and the azatricyclic core.
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Key Features:
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The presence of both hydrophilic (hydroxy and piperazine groups) and hydrophobic (dimethoxyphenoxy) regions suggests amphiphilic behavior.
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The diketone group might provide reactivity for further derivatization or biological activity.
General Synthetic Approach:
The synthesis of such a complex molecule would likely involve multiple steps, including:
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Construction of the Azatricyclic Core:
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This step typically involves cyclization reactions using precursors like diones or amino acids to form the tricyclic framework.
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Functionalization of the Piperazine Ring:
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The hydroxypropyl group is introduced via alkylation reactions.
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The dimethoxyphenoxy group is attached using etherification reactions.
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Linking the Substituents:
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The ethyl chain bridge connecting the piperazine to the azatricyclic core is introduced via condensation or reductive amination.
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Challenges:
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Maintaining stereochemical integrity during synthesis.
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Avoiding side reactions due to the reactive diketone and hydroxy groups.
Pharmacological Potential
The structural features suggest potential applications as:
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Receptor Modulator:
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The piperazine moiety often interacts with neurotransmitter receptors or enzymes.
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Antioxidant Activity:
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The dimethoxyphenoxy group may exhibit radical-scavenging properties.
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Drug Delivery Scaffold:
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Amphiphilic molecules like this one can serve as carriers for hydrophobic drugs.
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Research Applications
The compound may also be used as a model in studies involving:
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Molecular docking simulations for drug discovery.
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Structure-activity relationship (SAR) analyses.
Analytical Characterization
To confirm its structure and purity, the following methods are recommended:
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Nuclear Magnetic Resonance (NMR):
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and NMR to identify functional groups and confirm connectivity.
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Mass Spectrometry (MS):
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High-resolution MS for molecular weight determination.
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Infrared Spectroscopy (IR):
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To identify key functional groups like hydroxyl () and carbonyl () groups.
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X-ray Crystallography:
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For precise three-dimensional structural determination if crystalline samples are available.
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Limitations:
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Limited water solubility may restrict biological applications.
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Potential instability under physiological conditions due to diketone reactivity.
Future Directions:
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Derivatization: Modifying functional groups to enhance solubility or stability.
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Biological Testing: Screening for activity against specific targets such as enzymes or receptors.
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Computational Studies: Using in silico methods to predict binding affinities and pharmacokinetics.
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